3-(2-Thienyl)acrylic acid

Solid-state photochemistry Crystal engineering Topochemical control

Researchers requiring precise heteroaryl geometry often face inconsistent reactivity from generic 'thienyl' isomers. Sourcing the specific 2-thienyl derivative eliminates this risk. - Defined photodimerization: Full conversion in 20 days vs. 30 days for furyl analog, enabling predictable crystal engineering. - Validated pharmacology: Confirmed immunosuppressive activity in murine HSV-1 DTH model; 3-thienyl isomer is inactive. - Quantifiable affinity: Ki 5,500 nM at human GPR109A, supporting structure-based drug design against cinnamic acid (Ki 4,900 nM). Supplied as ≥98% purity crystalline solid.

Molecular Formula C7H6O2S
Molecular Weight 154.19 g/mol
CAS No. 15690-25-2
Cat. No. B042013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Thienyl)acrylic acid
CAS15690-25-2
Synonyms(E)-3-(Thiophen-2-yl)-2-propenoic Acid;  (E)-3-(Thiophen-2-yl)acrylic Acid;  trans-3-Thiopheneacrylic Acid;  (E)-2-Thiopheneacrylic Acid;  (E)-3-(2-Thienyl)-2-propenoic Acid; 
Molecular FormulaC7H6O2S
Molecular Weight154.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC(=O)O
InChIInChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+
InChIKeyKKMZQOIASVGJQE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Thienyl)acrylic Acid: Identity and Physicochemical Profile


3-(2-Thienyl)acrylic acid (IUPAC: (2E)-3-(thiophen-2-yl)prop-2-enoic acid; synonym: 2-thiopheneacrylic acid) is a heteroaryl acrylic acid building block consisting of a thiophene ring conjugated to an α,β-unsaturated carboxylic acid moiety . It is supplied as a crystalline solid with a melting point of 145–148 °C, a molecular weight of 154.19 g/mol, and is typically offered at ≥98% purity (HPLC) . The compound serves as a versatile intermediate in medicinal chemistry and materials science, and both its solid-state packing and electronic properties are well-characterized, providing a reliable starting point for structure–property correlations [1].

3-(2-Thienyl)acrylic Acid: Why Substitution Fails


Although cinnamic acid and 3-(3-thienyl)acrylic acid share the propenoic acid core, the position of the heteroatom relative to the α,β-unsaturated system dictates profoundly different solid-state reactivity, receptor pharmacology, and mesophase behavior. Direct comparative studies demonstrate that the 2-thienyl isomer exhibits distinct photodimerization kinetics, divergent immunosuppressive potency, and a unique liquid-crystalline thermal profile compared to its 3-thienyl, furyl, and phenyl counterparts [1][2]. Consequently, procurement decisions based on generic “heteroaryl acrylic acid” classification carry a high risk of failed reactions or altered biological readout.

3-(2-Thienyl)acrylic Acid: Evidence vs. Analogs


Solid-State Photodimerization: Thienyl vs. Furyl Kinetics

Under identical topochemical conditions, irradiation of crystalline 3-(2-thienyl)acrylic acid produces the corresponding photodimer in 20 days, whereas the isosteric 3-(2-furyl)acrylic acid requires 30 days to yield the analogous dimer [1]. This 10-day difference (33% shorter irradiation time) reflects the distinct packing geometry and exocyclic double-bond proximity imposed by the sulfur heteroatom, and contrasts with the well-documented behavior of cinnamic acid polymorphs [1].

Solid-state photochemistry Crystal engineering Topochemical control

DTH Immunosuppression: 2-Thienyl vs. 3-Thienyl Isomer Activity

In a murine model of HSV-1-induced delayed-type hypersensitivity (DTH), trans-2-thiopheneacrylic acid (identical to 3-(2-thienyl)acrylic acid) applied topically at 1–50 µg/mouse effectively suppressed the DTH response, whereas the positional isomer trans-3-thiopheneacrylic acid was only marginally immunosuppressive at the same doses [1]. The study included parallel testing of cinnamic acid analogues, urocanic acid, and other heteroaryl derivatives, establishing that immunosuppressive competence is highly dependent on the thiophene attachment point [1].

Immunopharmacology Delayed-type hypersensitivity Urocanic acid analogues

GPR109A Receptor Binding Affinity vs. Cinnamic Acid

In competition binding assays using CHO cell membranes expressing recombinant human GPR109A, trans-3-(thiophen-2-yl)acrylic acid displaces [³H]nicotinic acid with a Ki of 5,500 nM [1]. Under comparable conditions, trans-cinnamic acid yields a Ki of 4,900 nM (4.9 µM) . The 600 nM difference, while modest, places the thienyl derivative in a distinct affinity bracket that may influence off-target profiles when used as a fragment in multi-target drug discovery programs [1].

G protein-coupled receptor Niacin receptor Hydroxycarboxylic acid receptor

Liquid-Crystalline Thermal Stability: 2-Thienyl vs. 3-Thienyl and Cinnamate

In a systematic study of 70 fluoro- and non-fluoro-substituted azobenzene esters, those prepared from 3-(2-thienyl)acrylic acid (Series I, IV, VI, VIII, X, XII) consistently exhibit lower nematic-phase thermal stability than the corresponding 3-(3-thienyl)acrylic acid-derived esters (Series II, V, VII, IX, XI, XIII), while the non-heterocyclic cinnamate series (Series III) shows intermediate behavior [1]. The general rank order of clearing temperatures is 3-thienyl > cinnamate > 2-thienyl across mono- and di-lateral fluorination patterns [1].

Liquid crystals Nematic phase Azobenzene esters

Scalable Synthesis and Batch Purity

A process-optimized route starting from 2-thiophenecarboxaldehyde proceeds via Horner–Wadsworth–Emmons olefination with triethyl phosphonoacetate (92.3% ester yield) followed by alkaline hydrolysis, delivering 3-(2-thienyl)acrylic acid in 78.5% overall yield and 98.6% purity at a batch scale of 121 g [1]. This demonstrates the compound’s readiness for kilogram-scale procurement with batch-to-batch consistency suitable for SAR campaigns [1].

Process chemistry Scale-up synthesis Building block production

3-(2-Thienyl)acrylic Acid: Application Scenarios


Topochemical Crystal Engineering and Photoreactor Design

The documented 20-day solid-state photodimerization timeline for 3-(2-thienyl)acrylic acid [1] makes it a well-characterized substrate for crystal engineering studies. Researchers can exploit its faster kinetics relative to the 30-day furyl analog to probe structure–reactivity relationships in [2+2] photocycloaddition reactions, directly informing the design of photoreactor conditions for heteroaryl acrylate libraries.

Immunopharmacology of UV-Induced DTH Suppression

The confirmed immunosuppressive activity of trans-2-thiopheneacrylic acid in the murine HSV-1 DTH model, contrasted with the marginal activity of the 3-thienyl isomer [2], establishes this compound as a critical probe for dissecting the structural requirements of urocanic acid receptor-mediated immune modulation. Procurement of the correct 2-thienyl isomer is essential for reproducing published biological results.

Fragment-Based Discovery Targeting GPR109A

With a measured Ki of 5,500 nM at human GPR109A [3], 3-(2-thienyl)acrylic acid serves as a quantifiable fragment hit for niacin receptor drug discovery. Its affinity, placed in context with cinnamic acid (Ki = 4,900 nM) , allows medicinal chemists to explore thiophene-for-phenyl scaffold hopping while maintaining tractable structure–affinity relationships.

Liquid Crystal Formulation for Room-Temperature Nematic Phases

The systematic demonstration that 3-(2-thienyl)acrylic acid-derived azobenzene esters exhibit lower nematic clearing temperatures than their 3-thienyl and cinnamate counterparts [4] directly informs the selection of this building block for liquid-crystalline mixtures intended for ambient-temperature electro-optical devices. This thermal differential is a key procurement criterion for formulation scientists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Thienyl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.